

4-Acetylbenzoic acid molecular structure and formula

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Compound of Interest

Compound Name: 4-Acetylbenzoic Acid

Cat. No.: B104994

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An In-depth Technical Guide to 4-Acetylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of **4-Acetylbenzoic acid**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Molecular Structure and Formula

4-Acetylbenzoic acid, also known as p-acetylbenzoic acid, is an organic compound featuring both a carboxylic acid and a ketone functional group attached to a benzene ring at the para (1,4) positions.

The molecular structure of **4-Acetylbenzoic acid** is characterized by a central phenyl ring. A carboxyl group (-COOH) is attached to the first carbon atom of the ring, while an acetyl group (-COCH₃) is bonded to the fourth carbon atom. This arrangement gives the molecule its specific chemical reactivity and physical properties.

Table 1: Chemical Identifiers for **4-Acetylbenzoic Acid**

Identifier	Value
IUPAC Name	4-acetylbenzoic acid[1]
CAS Number	586-89-0[2]
Molecular Formula	C ₉ H ₈ O ₃ [1]
SMILES	CC(=O)C1=CC=C(C=C1)C(=O)O[1]
InChI	InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)[3]

Physicochemical Properties

The physicochemical properties of **4-Acetylbenzoic acid** are crucial for its handling, application, and role in chemical synthesis. It presents as a white to pale cream crystalline powder.

Table 2: Physicochemical Data for **4-Acetylbenzoic Acid**

Property	Value
Molecular Weight	164.16 g/mol
Melting Point	208-210 °C
pKa	3.70 (at 25 °C)
Appearance	White to pale cream powder

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **4-Acetylbenzoic acid**.

Table 3: ¹H NMR Spectroscopic Data for **4-Acetylbenzoic Acid** (DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
13.11	Singlet	1H	Carboxylic acid proton (-COOH)
8.12	Doublet	2H	Aromatic protons ortho to -COOH
7.97-8.05	Multiplet	2H	Aromatic protons ortho to -COCH ₃
2.64	Singlet	3H	Acetyl group protons (-CH ₃)

Table 4: ¹³C NMR Spectroscopic Data for **4-Acetylbenzoic Acid**

Chemical Shift (ppm)	Assignment
197.6	Carbonyl carbon of the acetyl group (C=O)
167.1	Carbonyl carbon of the carboxylic acid group (C=O)
139.9	Aromatic carbon attached to the acetyl group
134.5	Aromatic carbon attached to the carboxylic acid group
129.8	Aromatic carbons ortho to the carboxylic acid group
128.4	Aromatic carbons ortho to the acetyl group
27.1	Methyl carbon of the acetyl group (-CH ₃)

Table 5: Key IR Absorption Bands for **4-Acetylbenzoic Acid**

Wavenumber (cm ⁻¹)	Functional Group
2500-3300 (broad)	O-H stretch of the carboxylic acid
1680-1710	C=O stretch of the carboxylic acid
1670-1690	C=O stretch of the ketone
1500-1600	C=C stretch of the aromatic ring

Table 6: Mass Spectrometry Data for **4-Acetylbenzoic Acid**

m/z	Interpretation
164	Molecular ion [M] ⁺
149	[M - CH ₃] ⁺
121	[M - COOH] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

Synthesis of 4-Acetylbenzoic Acid from 4-Methylacetophenone

This protocol describes the oxidation of 4-methylacetophenone to produce **4-acetylbenzoic acid**.

Materials:

- 4-Methylacetophenone
- Potassium permanganate (KMnO₄)
- Anhydrous zinc chloride (ZnCl₂)

- Water
- Anhydrous acetic acid

Procedure:

- To a reaction vessel, add 4-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture to ensure homogeneity.
- Gently heat the mixture to 35-45 °C.
- Divide the total required amount of potassium permanganate into five equal portions. Add one portion to the reaction mixture every 15-20 minutes. During the addition, maintain the reaction temperature between 48-55 °C.
- After the final addition of potassium permanganate, adjust the temperature to 40-45 °C and maintain it for 1.5 hours to allow the reaction to complete.
- Cool the reaction mixture to 17-22 °C.
- Separate the crude product by centrifugation and then dry it.
- For purification, add the crude product to anhydrous acetic acid and reflux the mixture for 0.5-1.5 hours.
- Perform hot filtration of the solution, followed by centrifugation and drying of the purified **4-acetylbenzoic acid**.

Purification by Recrystallization

This protocol outlines the purification of crude **4-acetylbenzoic acid** using recrystallization from hot water.

Materials:

- Crude **4-Acetylbenzoic acid**
- Deionized water

- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Filter paper

Procedure:

- Place the crude **4-acetylbenzoic acid** in an Erlenmeyer flask.
- Add a minimum amount of deionized water to the flask.
- Gently heat the suspension on a hot plate while stirring until the solid completely dissolves. Add small portions of hot water if necessary to achieve complete dissolution.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
- To maximize crystal yield, place the flask in an ice bath for approximately 15-20 minutes.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold deionized water.
- Dry the crystals in a desiccator or a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of **4-acetylbenzoic acid** purity.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

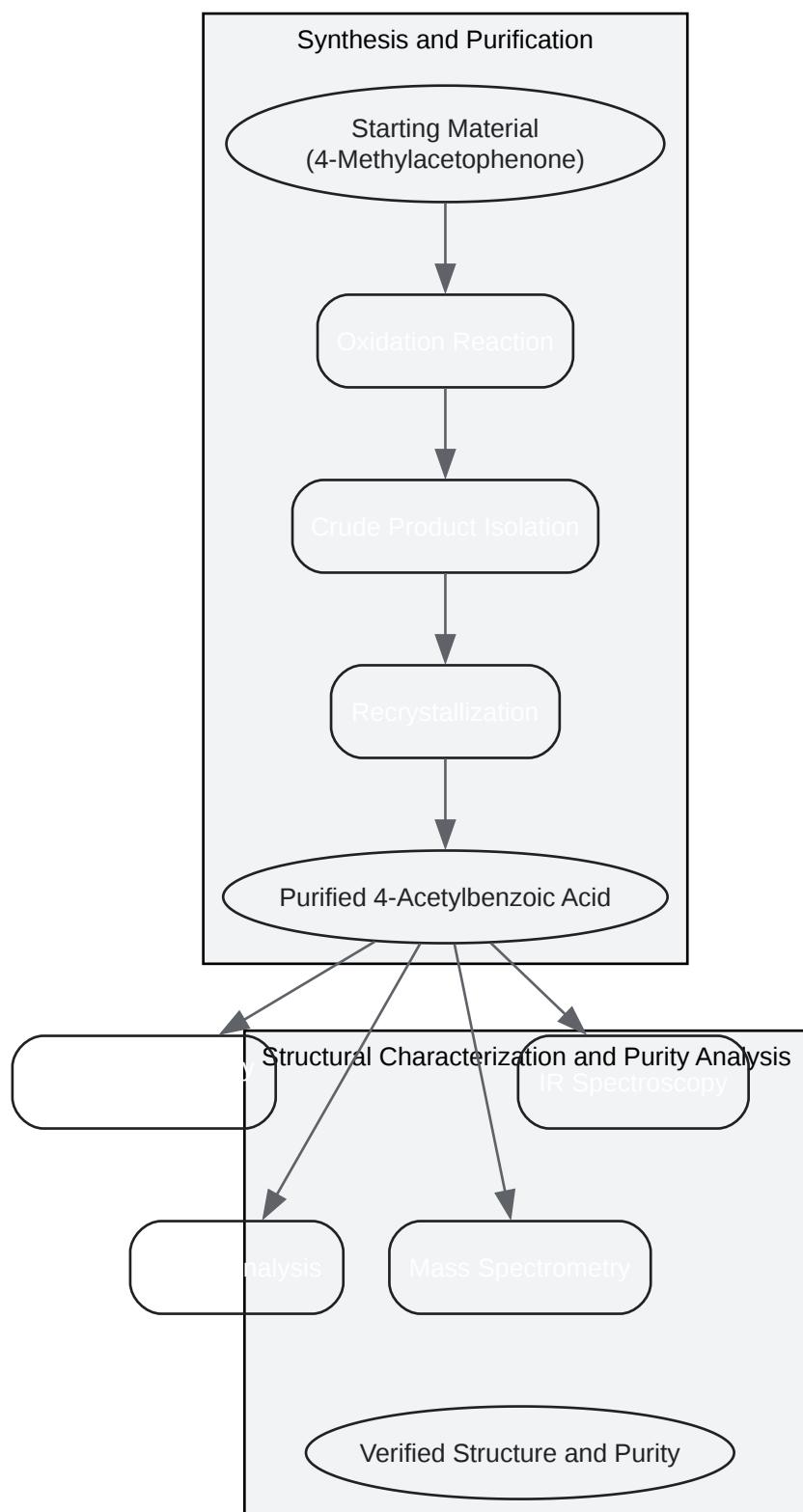
- A mixture of acetonitrile and water with a formic acid buffer. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

Procedure:

- Prepare a standard solution of **4-acetylbenzoic acid** of known concentration in the mobile phase.
- Prepare the sample solution by dissolving a weighed amount of the synthesized product in the mobile phase.
- Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
- Set the UV detector to a wavelength of 250 nm.
- Inject the standard solution and then the sample solution into the HPLC system.
- Record the chromatograms and determine the retention time and peak area of **4-acetylbenzoic acid**.
- Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **4-Acetylbenzoic acid**.

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Caption: Workflow for the Synthesis and Characterization of **4-Acetylbenzoic Acid**.

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References

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